molecular formula C11H9ClO4 B14169754 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid CAS No. 34971-17-0

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid

Katalognummer: B14169754
CAS-Nummer: 34971-17-0
Molekulargewicht: 240.64 g/mol
InChI-Schlüssel: KJLRZIRITYMUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid is an organic compound that features a furan ring substituted with a p-chlorophenyl group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid typically involves the reaction of p-chlorophenylacetic acid with a suitable furan derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where p-chlorophenylacetic acid is reacted with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid is unique due to the combination of the p-chlorophenyl group and the furan ring with a ketone functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Eigenschaften

CAS-Nummer

34971-17-0

Molekularformel

C11H9ClO4

Molekulargewicht

240.64 g/mol

IUPAC-Name

(4-chlorophenyl) 5-oxooxolane-2-carboxylate

InChI

InChI=1S/C11H9ClO4/c12-7-1-3-8(4-2-7)15-11(14)9-5-6-10(13)16-9/h1-4,9H,5-6H2

InChI-Schlüssel

KJLRZIRITYMUHF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)OC1C(=O)OC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.